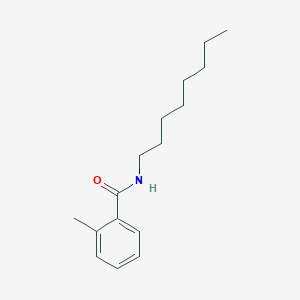

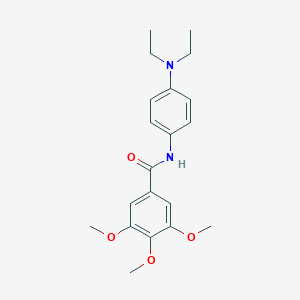

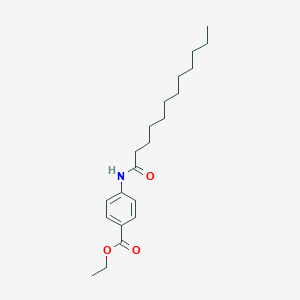

![molecular formula C13H17N3OS B185258 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 491647-36-0](/img/structure/B185258.png)

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

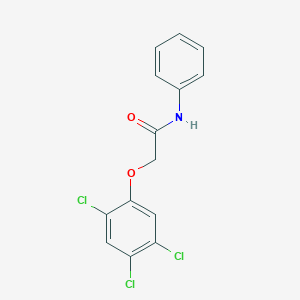

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, or 4-Et-5-EPM-4H-1,2,4-triazole-3-thiol, is a sulfur-containing triazole derivative with a wide range of applications in research and industry. This compound has been used for a variety of purposes, including as a corrosion inhibitor, as a catalyst for chemical reactions, and as a pharmaceutical ingredient.

Aplicaciones Científicas De Investigación

Reactivity and Bioactivity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds like 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities due to their structural similarity to biogenic amino acids such as cysteine. The presence of a free SH-group contributes to their antioxidant and antiradical activities, which are beneficial in conditions of high oxidative stress, such as radiation exposure. This class of compounds has been compared to cysteine for its free SH-group, indicating potential in biochemical process modulation and therapeutic applications (А. G. Kaplaushenko, 2019).

Pharmaceutical Development and Patent Overview

1,2,4-Triazole derivatives are crucial in developing new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variability supports the synthesis of compounds targeting different biological pathways. The pharmaceutical industry's interest in these compounds is evidenced by numerous patents for novel triazoles, indicating ongoing research and development efforts for therapeutic applications (V. Ferreira et al., 2013).

Industrial and Agricultural Applications

Beyond medical and pharmaceutical applications, 1,2,4-triazole derivatives serve in various industries, including agriculture, engineering, and materials science. Their use as corrosion inhibitors, antioxidants, and pest control agents highlights the versatility of these compounds. The broad interest across disciplines underscores the potential of 1,2,4-triazole derivatives to contribute to multiple facets of scientific and industrial innovation (Nazarov V.N. et al., 2021).

Antifungal and Antibacterial Potential

Recent studies emphasize the antifungal and antibacterial efficacy of 1,2,4-triazole derivatives, making them promising candidates for addressing antibiotic resistance. The development of new antifungal agents is particularly critical in the face of evolving fungal pathogens and the limited effectiveness of current treatments. The structural core of 1,2,4-triazoles in antifungal drug categories points to their significant role in developing new therapeutic agents (Z. Kazeminejad et al., 2022).

Propiedades

IUPAC Name |

4-ethyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-10-5-7-11(8-6-10)17-9-12-14-15-13(18)16(12)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBHNGPSDUFBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357692 |

Source

|

| Record name | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

491647-36-0 |

Source

|

| Record name | 4-Ethyl-5-[(4-ethylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491647-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)